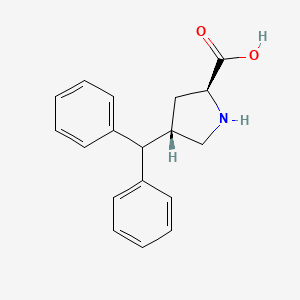

(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid

Vue d'ensemble

Description

(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid is a chiral compound that belongs to the class of pyrrolidine carboxylic acids This compound is characterized by the presence of a benzhydryl group attached to the pyrrolidine ring, which imparts unique chemical and biological properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a [3+2] cycloaddition reaction involving an azomethine ylide and a dipolarophile.

Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a nucleophilic substitution reaction using benzhydryl chloride and a suitable base.

Carboxylation: The carboxylic acid group can be introduced through carboxylation of the pyrrolidine ring using carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Catalytic methods and continuous flow processes are often employed to enhance efficiency and yield .

Analyse Des Réactions Chimiques

Types of Reactions

(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can introduce different functional groups at the benzhydryl or pyrrolidine ring positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Benzhydryl chloride, alkyl halides, and suitable bases or acids.

Major Products

Oxidation: Ketones, aldehydes, and carboxylic acids.

Reduction: Alcohols and amines.

Substitution: Various substituted pyrrolidine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Drug Development

The compound is instrumental in the pharmaceutical industry, particularly in the development of prodrugs and drug candidates. Its unique structural features allow for modifications that enhance bioavailability and therapeutic efficacy while minimizing side effects. For instance, derivatives of this compound have been explored for their potential as anti-HCV agents, showcasing its relevance in antiviral drug development .

Peptide Synthesis

(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid serves as a critical building block in peptide synthesis. The compound's chirality is utilized to create stereochemically defined peptides that can function as therapeutics. Its azido group facilitates click chemistry reactions, which are essential for attaching various functional groups to peptides, thereby expanding their utility in drug design .

Bioconjugation

Bioconjugation involves linking biomolecules such as proteins or antibodies to small molecules to create targeted therapies. This compound's properties make it suitable for bioconjugation applications, contributing to advancements in targeted drug delivery systems and diagnostic tools. For example, researchers have successfully linked this compound to antibodies, enhancing the specificity of therapeutic agents .

Material Science

In material science, this compound is utilized in creating functionalized polymers and materials. These materials are important for developing advanced coatings and drug delivery systems that exhibit improved performance and stability. The compound's ability to form stable complexes with various substrates enhances its application scope in this field .

Research in Chemical Biology

This compound plays a vital role in chemical biology research, where it aids in studying biological processes at the molecular level. Its use has led to insights into disease mechanisms and the development of new therapeutic strategies. For instance, studies involving this compound have provided valuable information on enzyme interactions and metabolic pathways relevant to various diseases .

Case Studies

-

Antiviral Drug Development

A study highlighted the synthesis of this compound derivatives aimed at developing anti-HCV drugs. The results indicated enhanced activity against the virus compared to existing treatments, showcasing the compound's potential in combating viral infections . -

Peptide Therapeutics

Research demonstrated the successful incorporation of this compound into peptide chains designed for cancer therapy. The resulting peptides exhibited improved binding affinity to cancer cell receptors, suggesting a promising avenue for targeted cancer treatments .

Data Table: Applications Overview

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Development of prodrugs and drug candidates | Anti-HCV agents |

| Peptide Synthesis | Building block for stereochemically defined peptides | Therapeutic peptides with enhanced efficacy |

| Bioconjugation | Linking small molecules to biomolecules for targeted therapy | Antibody-drug conjugates |

| Material Science | Creation of functionalized polymers for advanced materials | Improved drug delivery systems |

| Chemical Biology Research | Studying molecular interactions and disease mechanisms | Insights into enzyme activity related to diseases |

Mécanisme D'action

The mechanism of action of (2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzhydryl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist .

Comparaison Avec Des Composés Similaires

Similar Compounds

(2S,4S)-4-benzhydrylpyrrolidine-2-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.

(2S,4S)-4-benzhydrylpyrrolidine-2-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid.

(2S,4S)-4-benzhydrylpyrrolidine-2-amine: Similar structure but with an amine group instead of a carboxylic acid.

Uniqueness

(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid is unique due to its specific combination of a chiral pyrrolidine ring and a benzhydryl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry .

Activité Biologique

(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 288.35 g/mol. The compound features a pyrrolidine ring substituted with a benzhydryl group and a carboxylic acid moiety, contributing to its unique properties.

Mechanisms of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit enzymes such as fibroblast activation protein (FAP) and prolyl oligopeptidase (POP), which are involved in various pathological conditions including cancer and fibrosis .

- Neuroprotective Effects : Preliminary studies suggest that this compound may have neuroprotective properties, potentially beneficial in treating neurodegenerative diseases .

- Anticancer Properties : The inhibition of FAP is particularly relevant in cancer therapy, as FAP is often overexpressed in tumor stroma. Studies have indicated that targeting FAP can enhance the efficacy of existing cancer treatments .

Therapeutic Applications

The biological activities of this compound suggest several therapeutic applications:

- Cancer Treatment : Due to its ability to inhibit FAP, this compound is being explored as an adjunct therapy in cancer treatment protocols.

- Neurological Disorders : Its potential neuroprotective effects may position it as a candidate for drugs aimed at diseases like Alzheimer's or Parkinson's .

- Fibrosis Management : Given its role in inhibiting FAP, it could be utilized in managing fibrotic diseases.

Table 1: Summary of Research Findings on Biological Activity

Case Study: Inhibition of Fibroblast Activation Protein

A notable case study involved the use of this compound in a model of renal fibrosis. The administration of the compound resulted in significant reductions in fibrosis markers and improved renal function parameters, highlighting its potential therapeutic role in kidney disease management .

Propriétés

IUPAC Name |

(2S,4S)-4-benzhydrylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c20-18(21)16-11-15(12-19-16)17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15-17,19H,11-12H2,(H,20,21)/t15-,16+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNJSBRAUNMMJTO-CVEARBPZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)O)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.